An In-depth Technical Guide to 1-Chloroethanol (CAS Number: 594-01-4)
An In-depth Technical Guide to 1-Chloroethanol (CAS Number: 594-01-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloroethanol (CAS No. 594-01-4), a halogenated alcohol with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry. This document details its chemical and physical properties, synthesis and reactivity, analytical methods for its characterization, and safety considerations.
Chemical and Physical Properties
1-Chloroethanol, with the molecular formula C₂H₅ClO, is an isomer of the more commonly known 2-chloroethanol. The position of the chlorine atom on the first carbon atom significantly influences its chemical reactivity and physical properties. A summary of its key quantitative data is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Chloroethanol
| Property | Value | Source(s) |
| CAS Number | 594-01-4 | [1] |
| Molecular Formula | C₂H₅ClO | [1] |
| Molecular Weight | 80.51 g/mol | [2] |
| Predicted Boiling Point | 101.6 ± 23.0 °C | [1] |
| Predicted Density | 1.136 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 12.06 ± 0.20 | [1] |
| Predicted LogP | 0.56350 | [1] |
Synthesis and Reactivity
Synthesis of 1-Chloroethanol
A notable and high-purity synthesis method for 1-chloroethanol involves the ozonolysis of 1,4-dichloro-2-butene followed by reduction. This "green chemistry" approach offers high yields, a fast reaction speed, and simple post-treatment.[3]
Materials:
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1,4-dichloro-2-butene (1 mol, 125 g)
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Ethanol (350 ml)
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Potassium borohydride (1.2 mol, 66.0 g)
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Oxygen (for ozone generation)
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Nitrogen gas
Procedure:
-
Ozonolysis:
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In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, dissolve 125 g of 1,4-dichloro-2-butene in 200 mL of ethanol.
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Cool the mixture to -10°C using a suitable cooling bath.
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Bubble ozone (generated from an oxygen feed) through the solution while maintaining the temperature at -10°C.
-
Monitor the reaction progress by gas chromatography. The reaction is complete when the 1,4-dichloro-2-butene is no longer detected (approximately 3 hours).
-
Stop the ozone flow.
-
-
Reduction:
-
Purge the reaction flask with nitrogen gas to remove any residual ozone.
-
Maintain the internal temperature at approximately 0°C.
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Prepare a solution of 66.0 g of potassium borohydride in 150 mL of ethanol.
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Slowly add the potassium borohydride solution to the reaction mixture, ensuring the temperature does not exceed the set point.
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After the addition is complete, continue stirring the reaction mixture for 1.5 hours.
-
-
Purification:
-
Recover the solvent by distillation under atmospheric pressure.
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Continue the distillation and collect the fraction boiling at 128–129°C. This fraction contains the 1-chloroethanol product.
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Expected Yield: Approximately 140.3 g (86.9% yield) of colorless, transparent 1-chloroethanol with a purity of over 99.7%.[3]
Chemical Reactivity
1-Chloroethanol is a bifunctional molecule containing both a hydroxyl group and a chlorine atom, making it a versatile reagent in organic synthesis. Its reactivity is primarily centered around nucleophilic substitution at the carbon bearing the chlorine atom.
Analytical Characterization
Distinguishing 1-chloroethanol from its isomer, 2-chloroethanol, is crucial for its application. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton on the carbon bearing both the chlorine and hydroxyl groups (CH(Cl)OH) is expected to show a distinct chemical shift further downfield compared to the protons in 2-chloroethanol. The methyl group (CH₃) protons will appear as a doublet due to coupling with the adjacent methine proton.
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¹³C NMR: The carbon atom attached to both chlorine and oxygen (C-1) will have a characteristic chemical shift significantly different from the carbons in 2-chloroethanol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying 1-chloroethanol and differentiating it from its isomer. The fragmentation pattern in electron ionization (EI) mass spectrometry is indicative of the compound's structure.
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Molecular Ion Peak: The molecular ion peak would be expected at m/z 80 and 82, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.
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Fragmentation Pattern: Key fragmentation pathways for alcohols include the loss of an alkyl group or a water molecule. For 1-chloroethanol, the cleavage of the C-C bond would be a likely fragmentation pathway.[4] The presence of chlorine would also lead to characteristic isotopic patterns in the fragment ions.
Applications in Drug Development
Toxicology and Safety
Detailed toxicological data specifically for 1-chloroethanol is limited. However, it is known to be a metabolite of 1,2-dichloroethane and can be metabolized to the mutagenic compound chloroacetaldehyde.[8][9] Studies have shown that chloroethanol can be activated by liver homogenates to a more potent mutagen.[8]
It is crucial to handle 1-chloroethanol with extreme caution due to the potential toxicity of its metabolite. The safety data for its isomer, 2-chloroethanol, indicates high acute toxicity via oral, dermal, and inhalation routes.[10][11] Given the structural similarities and metabolic pathways, it is prudent to assume that 1-chloroethanol poses a significant health hazard.
General Safety Precautions: [10]
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
- 1. 1-Chloroethanol|lookchem [lookchem.com]
- 2. (1S)-1-chloroethanol | C2H5ClO | CID 57358463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103641684B - High-purity chloro ethanol and preparation method thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. fishersci.de [fishersci.de]
- 11. opcw.org [opcw.org]
